molecular formula C16H12O6 B13798520 Dermoglaucin CAS No. 7213-59-4

Dermoglaucin

Katalognummer: B13798520
CAS-Nummer: 7213-59-4
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: FRMFHVHHFVPACC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dermoglaucin is a naturally occurring anthraquinone derivative with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol It is known for its distinctive structure, which includes multiple hydroxyl and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dermoglaucin typically involves the use of anthraquinone as a starting material. The process includes several steps, such as hydroxylation and methylation, to introduce the necessary functional groups. Common reagents used in these reactions include hydrogen peroxide for hydroxylation and dimethyl sulfate for methylation .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as fungi, followed by purification processes. Techniques like solvent extraction, crystallization, and chromatography are commonly employed to isolate and purify this compound from complex mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

Dermoglaucin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthraquinone derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Studied for its potential anticancer and anti-inflammatory activities.

    Industry: Used as a dye and pigment in various industrial applications.

Wirkmechanismus

The mechanism of action of dermoglaucin involves its interaction with cellular components, leading to various biological effects. It is known to inhibit certain enzymes and disrupt cellular processes, which contributes to its antimicrobial and anticancer activities. The molecular targets include DNA, enzymes involved in oxidative stress, and signaling pathways related to inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activities. Its specific interactions with molecular targets make it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

7213-59-4

Molekularformel

C16H12O6

Molekulargewicht

300.26 g/mol

IUPAC-Name

1,2,8-trihydroxy-3-methoxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O6/c1-6-3-7-11(9(17)4-6)15(20)12-8(13(7)18)5-10(22-2)14(19)16(12)21/h3-5,17,19,21H,1-2H3

InChI-Schlüssel

FRMFHVHHFVPACC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.